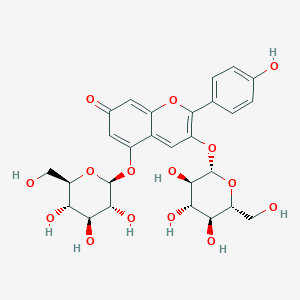

pelargonidin-3,5-di-O-beta-D-glucoside

Description

General Context of Anthocyanins and Flavonoids in Plant Systems

Flavonoids are a major class of polyphenolic secondary metabolites synthesized by plants, playing a diverse array of physiological roles. frontiersin.org They are derived from the phenylpropanoid pathway, which also produces other important compounds like lignin. frontiersin.org Within this large family, anthocyanins are particularly prominent as they are responsible for many of the red, purple, and blue colors seen in plant tissues such as flowers, fruits, leaves, and roots. researchgate.netfrontiersin.orgnih.gov These water-soluble pigments are not merely for show; they serve critical functions in attracting pollinators and seed dispersers. frontiersin.orgnih.gov Furthermore, anthocyanins are involved in protecting plants from various environmental stressors, including UV radiation, cold temperatures, drought, and pathogens. frontiersin.orgnih.gov The six most common anthocyanidins—the core aglycone structures of anthocyanins—are cyanidin (B77932), delphinidin (B77816), pelargonidin (B1210327), peonidin, petunidin, and malvidin. frontiersin.orgnih.gov

Significance of Glycosylated Anthocyanins in Academic Research

In nature, anthocyanidins rarely exist in their free aglycone form. They are typically found as glycosides, meaning they are attached to one or more sugar molecules, such as glucose, galactose, or rhamnose. nih.govmdpi.com This process of glycosylation is a critical modification step that significantly influences the properties of the anthocyanin molecule. frontiersin.org

The attachment of sugar moieties generally increases the stability and water solubility of anthocyanins, which is essential for their storage in the plant cell's vacuole. frontiersin.orgnih.govresearchgate.net Glycosylation is also a key determinant of color expression and stability; for example, anthocyanin 3-disaccharides are often more stable than 3-monosaccharides, while 3,5-disaccharides are also common but can be less stable. frontiersin.org The type, number, and position of these sugar groups create a vast structural diversity among anthocyanins, with over 600 different types identified. researchgate.net This structural variation, which also includes modifications like acylation and methylation, is a major focus of academic research as it directly impacts the molecule's chemical reactivity, color, and biological function. frontiersin.orgnih.goveurekalert.org

Overview of Pelargonidin-3,5-di-O-beta-D-glucoside as a Key Anthocyanin

This compound, also known as pelargonin, is a specific anthocyanin built upon the pelargonidin aglycone. foodb.ca The pelargonidin structure itself provides a characteristic orange-to-red hue. nih.gov This compound is distinguished by the presence of two beta-D-glucose molecules attached at the C3 and C5 positions of the core flavonoid structure. foodb.ca This diglucoside configuration defines its chemical properties and influences its stability and solubility. scispace.com

Pelargonin has been identified in various plant species, notably in the flowers of pomegranate (Punica granatum) and in certain legumes like Phaseolus vulgaris (common bean) and Lathyrus sativus (grass pea). nih.govimpactfactor.orgnih.gov Its presence in these sources makes it a subject of interest for phytochemical analysis and characterization.

Table 1: Physicochemical Properties of this compound A summary of key identifiers and computed properties for the compound.

| Property | Value | Source |

| IUPAC Name | 2-(4-hydroxyphenyl)-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-7-one | nih.gov |

| Molecular Formula | C₂₇H₃₀O₁₅ | nih.goveragene.com |

| Molecular Weight | 594.5 g/mol | nih.gov |

| Monoisotopic Mass | 594.15847025 Da | nih.gov |

| Synonyms | Pelargonin, Punicin, Salvinin, Pelargonidin 3,5-diglucoside | foodb.casigmaaldrich.com |

| ChEBI ID | CHEBI:57503 | nih.goveragene.com |

| PubChem CID | 167643 | nih.goveragene.com |

Scope and Focus of Current Research Perspectives on the Chemical Compound

Current research on this compound centers on several key areas. A primary focus is its isolation, characterization, and quantification in natural sources. impactfactor.org Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are instrumental in identifying and analyzing this compound in complex plant extracts, such as those from pomegranate flowers. impactfactor.orgdntb.gov.uaresearchgate.net

Another significant research avenue involves the study of its chemical stability and antioxidant activity. Comparative studies have investigated how the glycosylation pattern of pelargonidin derivatives affects their stability under various conditions like pH changes and temperature. scispace.com For instance, research has shown that pelargonidin-3,5-di-O-diglucoside (P35DG) can display different pH and temperature sensitivity compared to its monoglucoside counterparts like pelargonidin-3-O-glucoside (P3G). scispace.com Studies have also explored its antioxidant potential through methods like the DPPH radical scavenging assay, confirming its activity as a free radical scavenger. impactfactor.org This research is fundamental to understanding its potential as a natural colorant and functional ingredient.

Table 2: Documented Natural Sources of this compound A list of plant species where the compound has been identified.

| Plant Species | Common Name | Plant Part | Reference |

| Punica granatum | Pomegranate | Flowers | nih.govimpactfactor.org |

| Phaseolus vulgaris | Common Bean | - | nih.gov |

| Lathyrus sativus | Grass Pea | - | nih.gov |

| Phoenix dactylifera | Date Palm | - | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C27H30O15 |

|---|---|

Molecular Weight |

594.5 g/mol |

IUPAC Name |

2-(4-hydroxyphenyl)-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-7-one |

InChI |

InChI=1S/C27H30O15/c28-8-17-19(32)21(34)23(36)26(41-17)39-15-6-12(31)5-14-13(15)7-16(25(38-14)10-1-3-11(30)4-2-10)40-27-24(37)22(35)20(33)18(9-29)42-27/h1-7,17-24,26-30,32-37H,8-9H2/t17-,18-,19-,20-,21+,22+,23-,24-,26-,27-/m1/s1 |

InChI Key |

DVEHRCKXTZYDME-ZOTFFYTFSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C=C3C(=CC(=O)C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C3C(=CC(=O)C=C3OC4C(C(C(C(O4)CO)O)O)O)O2)OC5C(C(C(C(O5)CO)O)O)O)O |

Origin of Product |

United States |

Occurrence and Biological Accumulation of Pelargonidin 3,5 Di O Beta D Glucoside

Natural Distribution Across Plant Species and Tissues

This compound is widely distributed across different plant parts, including fruits, flowers, vegetables, and grains.

Presence in Fruits and Berries

Pelargonidin-3,5-di-O-beta-D-glucoside is a notable component of many familiar fruits and berries, contributing to their characteristic coloration.

Pomegranate (Punica granatum): This fruit is a significant source of this compound. The compound is abundant in the arils and flowers of the pomegranate plant. auctoresonline.orgimpactfactor.org Studies have confirmed its presence in pomegranate juice, alongside other anthocyanins like delphinidin (B77816) and cyanidin (B77932) glucosides. auctoresonline.org Research has focused on extracting and characterizing this compound from pomegranate flowers, which are considered a valuable agro-waste product. impactfactor.orgresearchgate.net

Strawberry (Fragaria ananassa): High concentrations of this compound have been identified in strawberries. auctoresonline.org While the primary anthocyanin in strawberries is often reported as pelargonidin-3-glucoside, the diglucoside variant is also present. rsc.orgresearchgate.net

The following table summarizes the presence of this compound in these fruits:

| Fruit/Berry | Scientific Name | Presence of this compound |

| Pomegranate | Punica granatum | Found in arils and flowers auctoresonline.orgimpactfactor.org |

| Strawberry | Fragaria ananassa | Present in the fruit auctoresonline.org |

Occurrence in Flowers and Ornamental Plants

The vibrant colors of many flowers are due to the accumulation of anthocyanins, including this compound.

Gentian: While specific studies on this compound in gentian are not readily available, gentians are known for their wide range of flower colors, often due to complex anthocyanin profiles.

Rose (Rosa): Red and pink roses derive their coloration from pelargonidin (B1210327). wikipedia.org

Carnation (Dianthus caryophyllus): A macrocyclic anthocyanin based on pelargonidin has been identified in carnation flowers, contributing to their "cyclamen red" color. thegoodscentscompany.com

Torenia fournieri: Research on Torenia has been instrumental in understanding the genetic and biochemical pathways of anthocyanin biosynthesis, including those leading to pelargonidin derivatives.

Detection in Vegetables and Grains

This compound is also found in various vegetables and grains, contributing to their pigmentation.

Red Radish (Raphanus sativus): The characteristic red color of radishes is attributed to pelargonidin. wikipedia.org

Purple Corn (Zea mays L.): Purple corn is a known source of various anthocyanins, including pelargonidin-3-glucoside. wikipedia.org

Green Bean (Phaseolus vulgaris): this compound has been reported in the common bean. auctoresonline.orgnih.govfoodb.ca It is also found in kidney beans. auctoresonline.orgwikipedia.org

The table below indicates the presence of the compound in these vegetables and grains:

| Vegetable/Grain | Scientific Name | Presence of this compound |

| Red Radish | Raphanus sativus | Contains pelargonidin derivatives wikipedia.org |

| Purple Corn | Zea mays L. | Contains pelargonidin glucosides wikipedia.org |

| Green Bean | Phaseolus vulgaris | Reported to contain the compound auctoresonline.orgnih.govfoodb.ca |

Factors Influencing Accumulation and Variation

The concentration of this compound in plants is not static and can be influenced by several internal and external factors.

Developmental Stage-Dependent Accumulation in Plant Organs

The accumulation of this compound is often linked to the developmental stage of the plant organ. For instance, in pomegranate flowers, the content of this anthocyanin can vary with the ripening stage. impactfactor.org Similarly, in strawberries, the concentration of pelargonidin glucosides changes during postharvest distribution, with different levels observed in half-mature and fully mature fruits. researchgate.net

Environmental Modulators of Biosynthesis and Storage

Environmental conditions can significantly impact the biosynthesis and storage of anthocyanins. Factors such as light intensity, temperature, and nutrient availability can modulate the expression of genes involved in the anthocyanin biosynthetic pathway, thereby affecting the levels of this compound in plant tissues.

Varietal and Genetic Influences on Compound Content

The accumulation of this compound in plants is significantly governed by both the specific variety (cultivar) of the plant and its underlying genetic makeup. Research across different plant species has demonstrated substantial variation in the content of this anthocyanin, directly linked to the genetic regulation of its biosynthetic pathway.

Detailed Research Findings

Scientific investigations have highlighted that the presence and concentration of pelargonidin-3,5-di-O-glucoside are not uniform across all plants that produce pelargonidin-based pigments. The variation is often attributed to the differential expression of key genes involved in the anthocyanin biosynthesis pathway.

In the plant kingdom, the coloration of flowers is a key trait influenced by the composition of anthocyanins. In roses (Rosa x hybrida), for instance, the flower color is a direct consequence of the mixture and concentration of various anthocyanins, including pelargonidin-3,5-di-O-glucoside. Studies have shown that orange-colored rose varieties tend to have a higher proportion of this specific compound compared to red and pink varieties, which are often dominated by cyanidin-3,5-di-O-glucoside. nih.gov For example, the 'Suryakiran' rose variety has been found to contain a significant amount of pelargonidin-3,5-di-O-glucoside. nih.gov The total anthocyanin content in roses can range widely, from 4 to 109 mg per gram of petal dry weight, with pelargonidin-3,5-di-O-glucoside being one of the primary pigments. oup.com

Similarly, in pomegranate (Punica granatum L.), the composition of anthocyanins in the arils and peel varies among cultivars. researchgate.net Pelargonidin-3,5-di-O-glucoside is one of the six main anthocyanins identified in pomegranates, contributing to the orange and red hues of the fruit. ciheam.org While some cultivars may have a higher concentration of delphinidin and cyanidin derivatives, others show a notable presence of pelargonidin-3,5-di-O-glucoside. researchgate.net The relative abundance of this compound can also change as the fruit matures. ciheam.org For instance, in the peel of the 'Mollar de Elche' variety, pelargonidin-3,5-diglucoside has been quantified, while its concentration differs in other varieties like 'Wonderful'. unich.it

The genetic basis for these variations lies in the enzymes that control the anthocyanin biosynthetic pathway. The formation of pelargonidin-based anthocyanins is a branch of the general flavonoid pathway. Key enzymes such as Dihydroflavonol 4-reductase (DFR) and UDP-glucose:flavonoid 3-O-glucosyltransferase (3GT) and 5-O-glucosyltransferase (5GT) are crucial for the synthesis of pelargonidin-3,5-di-O-glucoside. nih.govplos.org

In the orange-flowered gentian (Gentiana lutea L. var. aurantiaca), the accumulation of pelargonidin glycosides, including pelargonidin-3,5-O-diglucoside, is directly correlated with the expression levels of the DFR, ANS (anthocyanidin synthase), and 3GT genes. nih.govplos.org The presence of pelargonidin-3,5-O-diglucoside as a major anthocyanin in the petals of this plant underscores the specific genetic programming that favors the pelargonidin branch of the anthocyanin pathway. nih.gov

Furthermore, studies in other flowering plants like Passiflora and Iris have shown that the expression of genes such as F3'H (Flavonoid 3'-hydroxylase) and F3'5'H (Flavonoid 3',5'-hydroxylase) determines the type of anthocyanin produced. mdpi.comnih.govmdpi.com When the activity of these genes is low or absent, the pathway is directed towards the synthesis of pelargonidin derivatives. This genetic control explains the diversity of colors seen in nature and the specific accumulation of compounds like this compound in certain varieties.

Data Tables

The following tables provide a summary of research findings on the content of this compound in different plant varieties.

Content of Pelargonidin-3,5-di-O-glucoside in Different Rose (Rosa x hybrida) Cultivars

| Cultivar | Color | Pelargonidin-3,5-di-O-glucoside Content (mg/100g Fresh Weight) | Primary Anthocyanin |

|---|---|---|---|

| Suryakiran | Orange | 185.43 | Pelargonidin-3,5-di-O-glucoside |

| Ashwini | Red | Not specified, but lower than cyanidin derivatives | Cyanidin-3,5-di-O-glucoside |

| PF | Pink | Detected | Cyanidin-3,5-diglucoside and Pelargonidin-3,5-diglucoside |

| CH | Orange | Detected | Pelargonidin-3,5-diglucoside |

Data sourced from studies on Indian rose varieties. nih.govnih.gov

Presence of Pelargonidin-3,5-di-O-glucoside in Different Pomegranate (Punica granatum L.) Cultivars

| Cultivar | Plant Part | Pelargonidin-3,5-di-O-glucoside Presence/Content |

|---|---|---|

| Mollar de Elche | Peel | 0.6 mg/kg |

| Wonderful | Peel | 0.5 mg/kg |

| Taishanhong | Peel | Not detected |

| Daqingpi | Peel | Not detected |

| Moshiliu | Peel | Not detected |

Data compiled from various studies on pomegranate cultivars. researchgate.netunich.it

Biosynthesis and Metabolic Regulation of Pelargonidin 3,5 Di O Beta D Glucoside

Position within the Anthocyanin Biosynthetic Pathway

The formation of pelargonidin-3,5-di-O-beta-D-glucoside is a specific branch of the well-characterized anthocyanin biosynthetic pathway, which itself is a part of the general flavonoid pathway. mdpi.com

The synthesis of all flavonoids begins with the general phenylpropanoid pathway, where the amino acid phenylalanine is converted into p-coumaroyl-CoA. The first committed step in flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS) , which condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. mdpi.com

This chalcone is then isomerized to naringenin by chalcone isomerase (CHI) . Naringenin serves as a key branch-point intermediate. For the synthesis of pelargonidin-based anthocyanins, naringenin is hydroxylated by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol (B1209521) (DHK). researchgate.net DHK is the direct precursor for the pelargonidin (B1210327) branch of the anthocyanin pathway. researchgate.net It is then converted to leucopelargonidin (B191709) by dihydroflavonol 4-reductase (DFR) . Finally, anthocyanidin synthase (ANS) , also known as leucoanthocyanidin dioxygenase (LDOX), catalyzes the oxidation of leucopelargonidin to form the unstable colored aglycone, pelargonidin. nih.govresearchgate.netresearchgate.net

The pathway leading to pelargonidin is distinguished from the pathways for other common anthocyanidins like cyanidin (B77932) (purple/magenta) and delphinidin (B77816) (blue/purple) by the hydroxylation pattern of the B-ring of the flavonoid skeleton. researchgate.net The formation of cyanidin and delphinidin requires the action of flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H), respectively, on earlier precursors like naringenin or DHK. researchgate.net The absence or low activity of these enzymes favors the flux towards pelargonidin production. researchgate.net

Table 1: Key Enzymatic Steps Leading to Pelargonidin Aglycone

| Precursor | Enzyme | Product |

| p-Coumaroyl-CoA + 3x Malonyl-CoA | Chalcone Synthase (CHS) | Naringenin Chalcone |

| Naringenin Chalcone | Chalcone Isomerase (CHI) | Naringenin |

| Naringenin | Flavanone 3-Hydroxylase (F3H) | Dihydrokaempferol (DHK) |

| Dihydrokaempferol (DHK) | Dihydroflavonol 4-Reductase (DFR) | Leucopelargonidin |

| Leucopelargonidin | Anthocyanidin Synthase (ANS) | Pelargonidin |

The pelargonidin aglycone is inherently unstable and must be glycosylated to ensure its stability and accumulation in the plant cell vacuole. nih.gov The formation of this compound involves two sequential glycosylation events.

The first and most crucial step for creating a stable anthocyanin is the glycosylation at the 3-position of the C-ring. nih.govoup.com This reaction is catalyzed by UDP-glucose:flavonoid 3-O-glucosyltransferase (3GT) , which transfers a glucose moiety from UDP-glucose to the 3-hydroxyl group of pelargonidin, forming pelargonidin 3-O-glucoside (also known as callistephin). nih.govwikipedia.orgebi.ac.uk This is a common and often rate-limiting step in anthocyanin biosynthesis. oup.com

The second glycosylation step occurs at the 5-position of the A-ring. Pelargonidin 3-O-glucoside serves as the substrate for UDP-glucose:anthocyanin 5-O-glucosyltransferase (5GT) . nih.gov This enzyme transfers a second glucose molecule, also from a UDP-glucose donor, to the 5-hydroxyl group, resulting in the final product, this compound. nih.govnih.gov The presence and activity of both 3GT and 5GT are therefore essential for the synthesis of this specific diglycosylated anthocyanin. nih.gov Studies in the orange-flowered gentian (Gentiana lutea L. var. aurantiaca) have shown that pelargonidin 3-O-glucoside and pelargonidin 3,5-di-O-diglucoside are the predominant anthocyanins, indicating this sequential glycosylation is a key part of its petal coloration. nih.gov

Enzymology of this compound Synthesis

The synthesis of this compound is orchestrated by a specific set of enzymes, primarily glycosyltransferases, which are responsible for attaching sugar moieties to the pelargonidin aglycone. Further modifications by other enzymes can increase the diversity and stability of anthocyanins.

The glycosylation of anthocyanins is predominantly carried out by enzymes from the Glycosyltransferase family 1 (GT1), commonly known as UDP-glycosyltransferases (UGTs). mdpi.comresearchgate.net These enzymes utilize UDP-sugars, most commonly UDP-glucose, as the sugar donor. oup.commdpi.com

As mentioned, the two critical enzymes in the formation of this compound are:

UDP-glucose:flavonoid 3-O-glucosyltransferase (3GT): This enzyme catalyzes the initial, stabilizing glycosylation of the pelargonidin aglycone at the C3 hydroxyl group. nih.gov The activity of 3GT is fundamental for the production of virtually all anthocyanins. oup.com

UDP-glucose:anthocyanin 5-O-glucosyltransferase (5GT): This enzyme acts on the 3-O-glucosylated anthocyanin intermediate to add a second glucose molecule at the C5 position. nih.govresearchgate.net The A5GT enzyme is crucial for developing certain bright-purple and red flower colors by creating 3,5-diglycoside-type anthocyanins. researchgate.net In vitro assays have confirmed that recombinant 5GT enzymes can effectively catalyze the glycosylation of 3-glucoside-type anthocyanidins at the 5-O-position using UDP-glucose as the sugar donor. researchgate.net

Following glycosylation, anthocyanins can be further modified by acyltransferases (AATs) , which attach acyl groups to the sugar moieties. researchgate.netresearchgate.net This acylation enhances pigment stability, alters color, and can be crucial for the molecule's transport and storage in the vacuole. researchgate.netnih.gov Acyltransferases are broadly categorized based on their acyl-donor specificity into those that use aliphatic acyl-CoAs (like malonyl-CoA) and those that use aromatic acyl-CoAs (like p-coumaroyl-CoA). researchgate.net

While this compound itself is not acylated, related acylated derivatives are found alongside it in nature. For instance, in Gentiana lutea, pelargonidin 3-O-(6-O-malonyl-β-D-glucoside) and pelargonidin-3-O-(6-p-coumaryl-D-glucoside)-5-(4-O-malonyl-β-D-glucoside) have been identified. nih.gov The synthesis of these molecules requires additional enzymes:

Malonyltransferases: These enzymes, belonging to the BAHD acyltransferase family, catalyze the transfer of a malonyl group from malonyl-CoA to a hydroxyl group on the sugar. uniprot.org For example, an anthocyanin 5-O-glucoside-4'''-O-malonyltransferase has been characterized in Salvia splendens, which transfers a malonyl group to the 5-glucosyl moiety of pelargonidin derivatives. uniprot.org

Aromatic Acyltransferases: These enzymes transfer aromatic acyl groups, such as p-coumaroyl or caffeoyl groups, to the anthocyanin's sugar residues. researchgate.net

These modifying enzymes act on the glycosylated pelargonidin core, creating a diverse array of anthocyanin structures within a single plant tissue.

Genetic and Transcriptomic Regulation of Biosynthesis

The biosynthesis of anthocyanins, including this compound, is primarily regulated at the level of gene transcription. nih.gov The expression of the structural genes encoding the biosynthetic enzymes (CHS, CHI, F3H, DFR, ANS, 3GT, 5GT, etc.) is coordinately controlled by a protein complex known as the MBW complex. frontiersin.org

This complex consists of three types of transcription factors:

R2R3-MYB proteins

basic Helix-Loop-Helix (bHLH) proteins

WD40-repeat (WDR) proteins

The MYB transcription factor is often the key determinant of which structural genes are activated, thereby controlling the specific type and amount of anthocyanin produced in a particular tissue at a specific developmental stage. frontiersin.org

Studies on Gentiana lutea var. aurantiaca have provided direct evidence for the transcriptomic regulation of pelargonidin glycoside accumulation. The expression levels of key late-stage biosynthetic genes—DFR, ANS, and 3GT—were shown to parallel the accumulation of total pelargonidin glucosides during flower development. nih.gov The highest levels of both the transcripts and the final anthocyanin products, including pelargonidin 3,5-di-O-diglucoside, were observed in the fully open flower stage. nih.gov This coordinated up-regulation of the pathway genes ensures the efficient production of the pigments needed for coloration. The expression of 5GT is also critical and must be spatially and temporally coordinated with the other genes to allow for the specific synthesis of the 3,5-diglucoside form. nih.gov

Table 2: Accumulation of Pelargonidin Derivatives in Gentiana lutea L. var. aurantiaca Petals at Different Developmental Stages

| Compound | Relative Abundance at Stage 1 (Budlet) | Relative Abundance at Stage 3 (Mature Bud) | Relative Abundance at Stage 5 (Anthesis) |

| Pelargonidin 3-O-glucoside | 62.5% | 32.5% | 34.5% |

| Pelargonidin 3,5-O-diglucoside | 29.1% | 33.4% | 25.1% |

| Pelargonidin 3-O-(6-O-malonyl-β-D-glucoside) | 6.8% | Not specified | 5.5% |

| Pelargonidin 3-O-rutinoside | Not specified | 9.6% | 19.10% |

| Pelargonidin-3-O-(6-p-coumaryl-D-glucoside)-5-(4-O-malonyl-β-D-glucoside) | Not specified | 10.3% | Not specified |

Data sourced from a study on Gentiana lutea L. var. aurantiaca, showing the dynamic changes in anthocyanin composition during flower development. nih.gov

Identification and Expression of Genes Encoding Biosynthetic Enzymes (e.g., F3H, BZ1, UGT75C1)

The synthesis of this compound is a multi-step process, each catalyzed by a specific enzyme encoded by a corresponding gene. The journey begins with the general flavonoid pathway, leading to the formation of dihydrokaempferol. From this crucial intermediate, a series of enzymatic reactions paves the way to the final diglucosylated pelargonidin.

Flavanone 3-hydroxylase (F3H) is a key enzyme that catalyzes the 3-hydroxylation of naringenin to produce dihydrokaempferol, the direct precursor for pelargonidin synthesis. The expression of the F3H gene is fundamental for the production of all downstream anthocyanins.

The subsequent steps involve the action of glucosyltransferases, enzymes that attach sugar moieties to the anthocyanidin backbone, a process critical for their stability and color. In the case of this compound, this involves a two-step glycosylation.

The first glucosylation at the 3-position is catalyzed by anthocyanidin 3-O-glucosyltransferase . The Bronze1 (Bz1) gene in maize, for instance, encodes such an enzyme, which is a key player in the anthocyanin synthesis pathway. oup.com While not specific to this compound in all plants, it exemplifies the type of enzyme responsible for this initial glycosylation step, converting pelargonidin into pelargonidin 3-O-glucoside.

The second and final glucosylation occurs at the 5-position of the pelargonidin 3-O-glucoside molecule. This crucial step is catalyzed by anthocyanin 5-O-glucosyltransferase . In the model plant Arabidopsis thaliana, this enzyme is encoded by the gene UGT75C1 . oup.com This gene has been identified as an anthocyanin 5-O-glucosyltransferase, responsible for adding a glucose molecule to the 5-position of the A-ring of the anthocyanin. oup.comnih.gov The expression of a functional UGT75C1 or its homolog is therefore essential for the synthesis of this compound.

Studies in various plants have confirmed the coordinated expression of these genes with the accumulation of pelargonidin glycosides. For example, in the orange-flowered gentian (Gentiana lutea L. var. aurantiaca), the expression levels of dihydroflavonol 4-reductase (DFR), anthocyanidin synthase (ANS), and UDP-glucose:flavonoid 3-O-glucosyltransferase (3GT) were found to parallel the accumulation of pelargonidin glucosides, including pelargonidin-3,5-di-O-diglucoside. nih.gov

Table 1: Key Biosynthetic Enzymes and their Genes

| Enzyme | Gene (Example) | Function in this compound Biosynthesis |

| Flavanone 3-hydroxylase | F3H | Catalyzes the formation of dihydrokaempferol, a key precursor. |

| Anthocyanidin 3-O-glucosyltransferase | BZ1 (in maize) | Catalyzes the addition of a glucose molecule at the 3-position of pelargonidin. oup.com |

| Anthocyanin 5-O-glucosyltransferase | UGT75C1 (in Arabidopsis thaliana) | Catalyzes the addition of a glucose molecule at the 5-position of pelargonidin 3-O-glucoside. oup.com |

Transcriptional Factors and Regulatory Networks Governing Accumulation

The accumulation of this compound is not merely a consequence of the presence of biosynthetic genes; it is a process meticulously controlled at the transcriptional level. A conserved regulatory complex, known as the MBW complex, plays a central role in activating the expression of anthocyanin biosynthetic genes. researchgate.netnih.govnih.gov This complex is composed of three types of transcription factors: a R2R3-MYB protein, a basic helix-loop-helix (bHLH) protein, and a WD40-repeat protein. nih.govnih.gov

The R2R3-MYB component of the complex is often the primary determinant of which specific branch of the flavonoid pathway is activated. In strawberry (Fragaria × ananassa), a plant known for its high content of pelargonidin glycosides, the transcription factor FaMYB10 has been identified as a key positive regulator of anthocyanin biosynthesis. oup.com It is understood that FaMYB10, in conjunction with a bHLH partner and a WD40 protein, binds to the promoter regions of structural genes like chalcone synthase (CHS), DFR, and anthocyanidin synthase (ANS), thereby initiating their transcription. oup.com

The bHLH proteins act as crucial partners for the MYB transcription factors. In strawberry, FabHLH3 has been identified as a component of the MBW complex that regulates anthocyanin synthesis. nih.gov The interaction between MYB and bHLH proteins is stabilized by the WD40 protein, which acts as a scaffold for the complex. nih.gov In radish (Raphanus sativus), the WD40 protein RsTTG1 was shown to interact with the bHLH transcription factor RsTT8 to regulate anthocyanin biosynthesis. nih.gov

The combinatorial nature of these transcription factors allows for fine-tuned control over the timing and location of this compound accumulation. Different combinations of MYB and bHLH partners can lead to tissue-specific expression of the biosynthetic genes. This intricate regulatory network ensures that the pigment is produced in the correct amounts and in the appropriate tissues, such as flower petals and ripening fruits, to fulfill its biological functions.

Table 2: Key Transcriptional Regulators of Anthocyanin Biosynthesis

| Transcription Factor Family | Example | Role in Regulating Pelargonidin Glycoside Accumulation |

| R2R3-MYB | FaMYB10 (in strawberry) | Key positive regulator that activates the expression of anthocyanin biosynthetic genes. oup.com |

| basic helix-loop-helix (bHLH) | FabHLH3 (in strawberry) | Interacts with MYB proteins to form the regulatory MBW complex. nih.gov |

| WD40-repeat | RsTTG1 (in radish) | Stabilizes the MYB-bHLH interaction, acting as a scaffold for the regulatory complex. nih.gov |

Omics-Based Approaches in Elucidating Biosynthetic Pathways

The advent of high-throughput "omics" technologies, including transcriptomics and metabolomics, has revolutionized the study of plant secondary metabolism. These approaches provide a global snapshot of gene expression and metabolite accumulation, offering invaluable insights into the biosynthesis of complex molecules like this compound.

Transcriptome analysis , which involves the sequencing of all RNA molecules in a cell or tissue, allows for the identification of genes that are differentially expressed under specific conditions. By comparing the transcriptomes of tissues that are actively producing this compound with those that are not, researchers can identify candidate genes involved in its biosynthesis and regulation. For example, a transcriptome analysis of pink-flowered strawberry revealed the upregulation of genes encoding key enzymes in the anthocyanin pathway, correlating with the accumulation of pelargonidin derivatives. frontiersin.org

Metabolome analysis , on the other hand, focuses on the comprehensive profiling of all metabolites within a biological sample. Techniques like liquid chromatography-mass spectrometry (LC-MS) can separate and identify a wide range of compounds, including different pelargonidin glycosides. creative-proteomics.comnih.gov By correlating changes in the metabolome with changes in the transcriptome, scientists can link specific genes to the production of particular metabolites. A study on petunia, for instance, used metabolomics to identify different anthocyanidins, including pelargonidin, and their accumulation patterns in different cultivars. researchgate.net

The integration of transcriptomic and metabolomic data provides a powerful tool for pathway elucidation. In a study on strawberry, combined transcriptome and metabolome analysis revealed the molecular mechanisms underlying fruit skin coloration, highlighting the key role of the anthocyanin biosynthesis pathway and the accumulation of pelargonidin-3-glucoside as a major anthocyanin. nih.govfrontiersin.org These omics-based approaches not only help in identifying the core biosynthetic genes but also in uncovering the complex regulatory networks that govern the production of this compound.

Table 3: Omics Approaches in Anthocyanin Research

| Omics Approach | Application in Studying this compound Biosynthesis | Key Findings |

| Transcriptomics | Identification of differentially expressed genes in tissues accumulating pelargonidin glycosides. | Uncovering candidate biosynthetic and regulatory genes. frontiersin.org |

| Metabolomics | Comprehensive profiling of pelargonidin derivatives and other related metabolites. | Correlating metabolite accumulation with gene expression patterns. researchgate.netnih.gov |

| Integrated Omics | Combining transcriptomic and metabolomic data for a holistic view of the biosynthetic pathway. | Elucidating gene-to-metabolite networks and regulatory mechanisms. nih.govfrontiersin.org |

In Vitro and Mechanistic Biological Activities of Pelargonidin 3,5 Di O Beta D Glucoside

Antioxidant Mechanisms and Free Radical Scavenging Properties

The antioxidant capacity of pelargonidin-3,5-di-O-beta-D-glucoside has been evaluated through various chemical and cellular assays. These studies aim to understand its ability to neutralize harmful free radicals and reduce oxidative stress.

The capacity of this compound to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical has been a subject of scientific investigation. In one study, pelargonidin-3,5-di-O-glucoside isolated from pomegranate flowers demonstrated significant DPPH radical scavenging activity, recorded at 85.80% when compared to an ascorbic acid standard. nih.govnih.gov This activity is attributed to the ability of anthocyanins to donate a hydrogen atom to free radicals, thereby neutralizing them. nih.gov

However, comparative studies with its parent compound, pelargonidin (B1210327) (Pg), and its mono-glucoside form, pelargonidin-3-O-glucoside (P3G), suggest that the antioxidant activity is influenced by the number of sugar moieties. Research indicates that the DPPH scavenging activity increases as the number of glycoside groups decreases. medchemexpress.comnih.gov This suggests that the addition of a second glucoside group at the 5-position may create steric hindrance, potentially lowering its radical scavenging efficiency compared to pelargonidin and pelargonidin-3-O-glucoside. medchemexpress.com

The Ferric Reducing Antioxidant Power (FRAP) assay is another method used to measure the antioxidant potential of a compound. This assay assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Similar to the findings from DPPH assays, studies have shown that the FRAP values of pelargonidin derivatives increase when the number and molecular weight of the attached glycosides are reduced. medchemexpress.comnih.gov This indicates that this compound likely possesses a lower ferric reducing capacity compared to pelargonidin (the aglycone) and pelargonidin-3-O-glucoside. medchemexpress.com

Table 1: Comparative Antioxidant Activity of Pelargonidin and its Glucosides

This table is interactive. You can sort and filter the data.

| Compound | Glycosylation | Relative DPPH Scavenging Activity | Relative FRAP Value |

|---|---|---|---|

| Pelargonidin (Pg) | Aglycone (no sugar) | Highest | Highest |

| Pelargonidin-3-O-glucoside (P3G) | Mono-glucoside | Intermediate | Intermediate |

| This compound (P35DG) | Di-glucoside | Lower | Lower |

Data synthesized from research indicating that antioxidant activity decreases with increased glycosylation. medchemexpress.comnih.gov

This compound is described as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS). medchemexpress.com Cellular studies have explored how glycosylation affects the antioxidant versus pro-oxidant properties of pelargonidins. One study compared pelargonidin (Pg), pelargonidin-3-O-glucoside (P3G), and pelargonidin-3,5-di-O-glucoside (P35DG) in Caco-2 and human umbilical vein endothelial cells (HUVECs). medchemexpress.com The results showed that compounds with fewer glycoside groups (like Pg) exhibited increased pro-oxidant properties in Caco-2 cells, while they showed increased antioxidant activity in HUVECs. medchemexpress.com This suggests that the cellular environment and the structure of the anthocyanin play a complex role in determining its effect on ROS levels.

While the aglycone form, pelargonidin, has been shown to mitigate oxidative stress by reducing lipid peroxidation, specific studies detailing the direct effects of this compound on the inhibition of lipid peroxidation in cellular systems were not available in the searched literature. nih.govnih.gov Research on related compounds, such as pelargonidin and its mono-glucoside derivatives, indicates a potential for this class of molecules to protect against cellular membrane damage caused by oxidation. nih.govrsc.org

Anti-inflammatory Potential in Cellular Models

The anti-inflammatory properties of anthocyanins are a significant area of research, with studies exploring their ability to modulate key signaling pathways involved in the inflammatory response.

This compound has been reported to have inhibitory effects on enzymes that are involved in producing pro-inflammatory cytokines. medchemexpress.com However, detailed mechanistic studies on its specific impact on the tumor necrosis factor-alpha (TNF-α) signaling pathway in cultured cells are limited in the available research.

Studies on the aglycone, pelargonidin, have shown that it can effectively suppress the NF-κB pathway, a central regulator of inflammation that is activated by TNF-α. nih.govresearchgate.netnih.govnih.gov Research on the mono-glucoside form, pelargonidin-3-O-glucoside, found it did not significantly affect TNF-α production in a whole blood culture model but did increase the anti-inflammatory cytokine IL-10. nih.gov These findings on related compounds suggest a potential for the broader family of pelargonidins to modulate inflammatory responses, though the precise role and mechanism of the di-glucoside form require further specific investigation.

Mechanistic Insights from In Vitro Studies

Theoretical and in vitro studies on pelargonidin and its glycosides have provided insights into their mechanisms of action. Quantum chemical calculations confirm that both pelargonidin and its glycosylated form, pelargonidin-3-O-glucoside, are effective electron donors. mdpi.com This electron-donating capability is central to their antioxidant activity. Frontier molecular orbital analysis suggests that the aglycone form, pelargonidin, is more favorable for radical scavenging processes due to greater electron localization on the hydroxyl-bearing A and B rings. nih.gov The energy gap for pelargonidin is lower than that of its 3-O-glucoside derivative (1.85 eV vs. 1.91 eV), indicating higher reactivity for the aglycone. nih.gov

Beyond direct antioxidant effects, studies on pelargonidin derivatives suggest other biological activities. For instance, pelargonidin-3-O-(6′′-acetyl)-glucoside has been found to activate AMP-activated protein kinase (AMPK) phosphorylation. rsc.org This activation stimulates the AMPK-mediated lysosome-autophagy pathway, which can help in eliminating excess lipids within cells. rsc.org Furthermore, studies using human whole blood cultures have shown that pelargonidin-3-O-glucoside may exert modest anti-inflammatory effects by increasing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov

Cellular Protective Effects (Non-Human Cell Lines)

Protection Against Induced Cellular Injury (e.g., Palmitic Acid-Induced Hepatocyte Injury)

Research has highlighted the protective effects of pelargonidin glycosides against cellular damage in non-human cell lines. A notable example is the protection against palmitic acid-induced injury in L02 hepatocytes, a model for nonalcoholic fatty liver disease (NAFLD). While free pelargonidin-3-O-glucoside was not effective, its encapsulation into pectin-chitosan coated nanoliposomes significantly reduced the toxicity induced by palmitic acid. nih.govnih.gov Similarly, acetylated pelargonidin-3-O-glucoside has been shown to dose-dependently reduce intracellular lipid droplets and triglycerides in hepatocytes subjected to free fatty acid-induced stress. rsc.org This suggests that structural modification or formulation can be key to unlocking the protective potential of pelargonidin glycosides.

Table 1: Protective Effects of Pelargonidin Glycosides on Hepatocytes

| Compound/Formulation | Cell Line | Inducing Agent | Protective Effects Observed | Reference |

| Pelargonidin-3-O-glucoside (in nanoliposomes) | L02 | Palmitic Acid | Reduced lipotoxicity, suppressed ROS and O₂•⁻ generation. | nih.gov, nih.gov |

| Acetylated pelargonidin-3-O-glucoside | Hepatocytes | Free Fatty Acids | Reduced intracellular lipid droplets and triglycerides. | rsc.org |

Influence on Mitochondrial Function and Glutathione (B108866) Homeostasis in Cells

The cellular protective effects of pelargonidin derivatives are closely linked to their ability to modulate mitochondrial function and antioxidant systems like glutathione. In studies using L02 hepatocytes injured by palmitic acid, pelargonidin-3-O-glucoside delivered via nanoliposomes was shown to prevent mitochondrial membrane potential (MMP) collapse. nih.govnih.gov The same formulation also counteracted the depletion of glutathione (GSH), a critical intracellular antioxidant. nih.govnih.gov Furthermore, acetylated pelargonidin-3-O-glucoside was found to improve cellular oxidative stress that accompanies lipid deposition in hepatocytes, indicating a positive influence on the cellular redox state. rsc.org

Table 2: Effects on Mitochondrial Function and Glutathione

| Compound/Formulation | Cell Line | Key Findings | Reference |

| Pelargonidin-3-O-glucoside (in nanoliposomes) | L02 | Prevented mitochondrial membrane potential (MMP) collapse. | nih.gov, nih.gov |

| Pelargonidin-3-O-glucoside (in nanoliposomes) | L02 | Prevented glutathione (GSH) reduction. | nih.gov, nih.gov |

| Acetylated pelargonidin-3-O-glucoside | Hepatocytes | Improved cellular oxidative stress associated with lipid deposition. | rsc.org |

Structure-Activity Relationships in Biological Assays

Comparison of Activity Between Glycosylated and Aglycone Forms

The presence or absence of sugar moieties (glycosylation) significantly impacts the biological activity of pelargonidin. Generally, glycosylation tends to lessen the free-radical scavenging ability of anthocyanins when compared to their aglycone forms. researchgate.net This is because the sugar attachments can reduce the capacity to donate hydrogen and chelate metals. researchgate.net Theoretical studies support this, showing pelargonidin's structure is more favorable for radical scavenging than pelargonidin-3-O-glucoside. nih.gov

However, the effect is not absolute and can depend on the specific biological system being tested. nih.gov For instance, in an emulsified lipid system, the antioxidant activities of glycosides and their aglycones did not differ remarkably. nih.gov Conversely, in protecting human low-density lipoprotein (LDL), aglycones generally showed higher activity, whereas in bulk oil systems, glycosides were more effective antioxidants than the aglycones. nih.gov While glycosylation may decrease some forms of antioxidant activity, it often enhances the stability and water solubility of the compound. researchgate.net

Influence of Glycosylation Pattern on Biological Activity

The specific pattern of glycosylation—meaning the number and location of sugar units—is a critical determinant of an anthocyanin's biological activity. Research indicates that the antioxidant activity of anthocyanins tends to decrease as the number of sugar units attached at the C3 and C5 positions increases. researchgate.net This suggests that this compound, with two sugar groups, would likely have lower free-radical scavenging activity than a mono-glucoside like pelargonidin-3-O-glucoside.

Despite a potential reduction in direct antioxidant power, a higher degree of glycosylation can confer greater stability. This increased stability is attributed to a more robust network of intramolecular hydrogen bonds within the sugar moieties and between the sugars and the aglycone structure. researchgate.net The type of sugar and its attachment position can also influence activity and bioavailability. researchgate.netnih.gov Therefore, the specific glycosylation pattern of this compound represents a trade-off between the high reactivity of the aglycone and the increased stability provided by the two glucose molecules.

Advanced Analytical Methodologies for Pelargonidin 3,5 Di O Beta D Glucoside

Extraction and Sample Preparation Techniques

The initial and most critical step in the analysis of pelargonidin-3,5-di-O-beta-D-glucoside is its efficient extraction from the plant matrix. The selection of an appropriate method is paramount to ensure maximum yield while preserving the structural integrity of the compound.

Solvent-based extraction, particularly maceration using acidified alcohols, remains a fundamental and widely used technique. The process involves soaking the plant material in a solvent to soften and break the plant cell walls, thereby releasing the intracellular anthocyanins.

The choice of solvent is critical. Methanol (B129727) and ethanol (B145695) are commonly employed due to their ability to dissolve anthocyanins. The addition of a small amount of acid, such as hydrochloric acid (HCl) or formic acid, is crucial. The acidic environment maintains the stability of the anthocyanin flavylium (B80283) cation, which is the most stable and colored form of the molecule, preventing its degradation to a colorless chalcone (B49325) form.

A typical procedure involves the maceration of fresh or dried plant material, such as pomegranate flowers, with a solvent system like methanol containing 0.1% HCl. impactfactor.orgresearchgate.net The mixture is often kept at a low temperature (e.g., 4°C) overnight in a process known as cold maceration. researchgate.net This minimizes the potential for thermal degradation. Following maceration, the solid plant material is separated from the liquid extract by centrifugation or filtration. researchgate.net

Optimization of this method involves adjusting parameters such as the solvent-to-solid ratio, acid concentration, extraction time, and temperature to achieve the highest possible yield for a specific plant matrix.

To improve the efficiency of traditional extraction methods, emerging techniques like ultrasound-assisted extraction (UAE) have been developed. UAE utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent. The formation and collapse of these cavitation bubbles near the plant cell walls generate micro-jets and shockwaves, disrupting the cell structure and enhancing the penetration of the solvent. researchgate.net This leads to a more efficient mass transfer of the target compound from the plant material into the solvent.

Key advantages of UAE include a significant reduction in extraction time and solvent consumption compared to conventional maceration. researchgate.net For instance, a 30-minute sonication step can be incorporated prior to cold maceration to improve the initial release of anthocyanins. researchgate.net However, the optimization of UAE parameters is crucial. Factors such as ultrasound power, frequency, temperature, and duration must be carefully controlled. Excessive ultrasound power or prolonged exposure can generate free radicals and increase the temperature of the medium, which may lead to the degradation of thermolabile compounds like this compound. nih.gov Studies on the related compound pelargonidin-3-glucoside have shown that its degradation under ultrasound follows first-order reaction kinetics, highlighting the need for careful process control. nih.gov

| Parameter | Method | Details | Research Finding |

| Extraction Method | Cold Maceration | Soaking 250g of pomegranate flowers in 250 mL methanol with 50 mL of 0.1% methanolic HCl at 4°C overnight. researchgate.net | Successful extraction of anthocyanins, including pelargonidin-3,5-di-O-glucoside, from pomegranate flowers. researchgate.net |

| Enhancement Technique | Ultrasonic Assistance | Sonication for 30 minutes prior to maceration. researchgate.net | Enhances the disruption of plant cell walls, leading to improved mass transfer and potentially higher extraction yields in a shorter time. researchgate.netresearchgate.net |

| Solvent System | Acidified Methanol | Methanol acidified with a low concentration of hydrochloric acid or formic acid. impactfactor.orgresearchgate.net | The acidic pH stabilizes the flavylium cation structure of the anthocyanin, preventing degradation and preserving its color. impactfactor.org |

Chromatographic Separation and Purification

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for separating and purifying this compound from other phytochemicals.

HPLC and its advanced version, UHPLC, are the predominant analytical techniques for the separation, identification, and quantification of anthocyanins. These methods offer high resolution, sensitivity, and reproducibility. The separation is typically performed on a reversed-phase column, most commonly a C18 column. nih.gov

In reversed-phase HPLC, a polar mobile phase is used with a nonpolar stationary phase (the C18 column). This compound, being a polar glycoside, elutes relatively early from the column. The mobile phase usually consists of a two-solvent gradient system, such as water and acetonitrile (B52724) or methanol, with a small percentage of acid (e.g., formic acid) added to both solvents. agriculturejournals.cz The acid maintains a low pH to ensure the anthocyanin remains in its stable flavylium cation form.

UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher flow rates and pressures, resulting in faster analysis times and improved peak resolution compared to traditional HPLC. nih.gov For example, the analysis of this compound has been performed on a Waters Acquity UPLC system using an Acquity bridged ethyl hybrid C18 column (1.7 µm particle size). nih.gov Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector set to the visible maximum absorption wavelength (λmax) of the compound, which is around 502-504 nm. impactfactor.orgresearchgate.net

| Technique | Column Details | Mobile Phase Example | Detection | Key Feature |

| UHPLC | Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm nih.gov | Binary gradient of water with 1% formic acid and acetonitrile with 1% formic acid. agriculturejournals.cz | DAD or UV-Vis (approx. 504 nm), Mass Spectrometry (MS) impactfactor.orgnih.gov | High resolution and speed; suitable for complex mixtures and quantification. nih.gov |

| HPLC | C18 Reversed-Phase | Gradient elution with acidified water and methanol/acetonitrile. agriculturejournals.cz | DAD or UV-Vis (approx. 504 nm) impactfactor.org | Robust and widely used for routine analysis and identification. researchgate.net |

For the isolation of larger quantities of pure this compound for use as a reference standard or for further research, preparative chromatography is required.

Sephadex LH-20 column chromatography is a highly effective method for purifying flavonoids and other natural products. researchgate.netnih.gov Sephadex LH-20 is a lipophilic, hydroxypropylated cross-linked dextran (B179266) gel that separates compounds based on a combination of molecular size exclusion and partition chromatography. researchgate.netscribd.com Its dual hydrophilic and lipophilic nature allows it to be used with a wide range of solvents, from water to organic solvents like methanol. scribd.com When purifying an extract containing this compound, the crude extract is loaded onto a column packed with Sephadex LH-20. A solvent like methanol is often used as the mobile phase to elute the phenolic compounds. researchgate.net This technique is excellent for removing sugars, acids, and other classes of compounds, yielding fractions enriched with anthocyanins. researchgate.netscience.gov

Preparative Thin-Layer Chromatography (TLC) is another technique used for purification. The crude extract is applied as a band onto a large TLC plate. After developing the plate in a suitable solvent system, the band corresponding to this compound (identifiable by its distinct color) is scraped off the plate. The pure compound is then eluted from the silica (B1680970) gel with an appropriate solvent.

Spectroscopic and Spectrometric Characterization

Once isolated, the definitive identification of this compound requires spectroscopic and spectrometric analysis.

UV-Visible (UV-Vis) Spectroscopy is the initial step for characterization. Anthocyanins exhibit characteristic spectra with a strong absorption peak in the visible region between 480 and 550 nm and another peak in the UV region around 280 nm. For this compound, the maximum absorption wavelength (λmax) in the visible spectrum is typically observed around 502-504 nm in an acidified methanolic solution. impactfactor.orgresearchgate.net This λmax is characteristic of pelargonidin-based anthocyanins.

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for structural confirmation. Electrospray ionization (ESI) is the most common ionization technique used. In positive ion mode, the molecule can be detected as its molecular ion [M]+. However, analysis in negative ion mode can also be informative. nih.gov High-resolution mass spectrometry (e.g., Q-TOF MS) provides an accurate mass measurement, allowing for the determination of the elemental formula. researchgate.net For this compound (C₂₇H₃₀O₁₅), the theoretical monoisotopic mass is 594.1585 Da. nih.gov

Tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns. The glycosidic bonds are relatively weak and easily cleaved. The loss of the two glucose units (each 162 Da) results in the formation of the pelargonidin (B1210327) aglycone fragment at m/z 271. researchgate.net Further fragmentation of the aglycone produces characteristic ions corresponding to the A- and B-rings of the flavonoid structure. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy can be used to identify the functional groups present in the molecule, such as hydroxyl (-OH), aromatic (C=C), and glycosidic (C-O) bonds, providing further structural confirmation. impactfactor.orgresearchgate.net

| Technique | Method | Typical Result for this compound | Purpose |

| UV-Vis Spectroscopy | Analysis in acidified methanol | λmax ≈ 502-504 nm impactfactor.orgresearchgate.net | Preliminary identification based on characteristic absorption of the flavylium cation. |

| Mass Spectrometry (MS) | LC-ESI-QTOF | [M-2H]⁻ precursor ion at m/z 593.1506 nih.gov | Confirms molecular weight and elemental composition. |

| Tandem MS (MS/MS) | Collision-Induced Dissociation | Fragment ion at m/z 271 (pelargonidin aglycone) due to loss of two 162 Da glucose units. researchgate.net | Structural elucidation through fragmentation patterns. |

| FTIR Spectroscopy | Analysis of isolated compound | Shows characteristic peaks for -OH, aromatic C=C, and C-O functional groups. researchgate.net | Confirms the presence of key functional groups. |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

Spectroscopic methods provide foundational information on the compound's chemical structure and chromophoric system.

Ultraviolet-Visible (UV-Vis) Spectroscopy: As an anthocyanin, this compound exhibits characteristic absorption in the visible region of the electromagnetic spectrum, which is responsible for its orange-red hue. Studies have shown that the maximum absorption wavelength (λmax) for this compound is typically observed between 502 nm and 504 nm. oup.comimpactfactor.org This absorption is attributed to the conjugated system of the flavylium cation, the core structure of anthocyanins.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. The analysis of this compound reveals several key absorption bands. impactfactor.org A broad band in the region of 3550–3200 cm⁻¹ corresponds to the O-H stretching vibrations of the numerous hydroxyl groups on the aglycone and sugar moieties. impactfactor.org Stretching of the aromatic carbon-carbon double bonds (C=C) is observed in the 1648–1638 cm⁻¹ range, while a band for aromatic C-H bonds appears at 669 cm⁻¹. impactfactor.org Additionally, a medium intensity band between 1420 cm⁻¹ and 1330 cm⁻¹ is indicative of O-H bending in the alcohol groups. impactfactor.org

| Spectroscopic Technique | Parameter | Observed Value/Range | Corresponding Feature |

|---|---|---|---|

| UV-Visible Spectroscopy | λmax | 502–504 nm oup.comimpactfactor.org | Electronic transitions in the conjugated flavylium system |

| Infrared (IR) Spectroscopy | O-H Stretch | 3550–3200 cm⁻¹ impactfactor.org | Hydroxyl groups (aromatic and sugar) |

| C=C Stretch | 1648–1638 cm⁻¹ impactfactor.org | Aromatic ring system | |

| O-H Bend | 1420–1330 cm⁻¹ impactfactor.org | Alcohol functional groups | |

| Aromatic C-H Bend | 669 cm⁻¹ impactfactor.org | Out-of-plane bending of aromatic C-H |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex natural products like this compound. While detailed, fully assigned ¹H NMR spectral data for this specific diglucoside is not extensively published in readily available literature, the expected spectrum would feature distinct signals corresponding to the different protons in the molecule. Key expected features include:

Aromatic Protons: Signals in the downfield region (typically δ 6.0-9.0 ppm) corresponding to the protons on the A and B rings of the pelargonidin aglycone.

Anomeric Protons: Two distinct signals, likely in the δ 5.0-5.5 ppm range, representing the anomeric protons (H-1) of the two glucose units attached at the C3 and C5 positions. The coupling constants of these signals are critical for determining the β-configuration of the glycosidic linkages.

Sugar Protons: A complex and often overlapping series of signals in the δ 3.0-4.5 ppm range, corresponding to the remaining non-anomeric protons of the two glucose moieties.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pathways of this compound, providing definitive structural confirmation.

Electrospray ionization (ESI) is a soft ionization method ideal for analyzing polar and thermally labile molecules like anthocyanins. nih.gov When coupled with tandem mass spectrometry (MS/MS), it allows for the selective fragmentation of a precursor ion to generate a characteristic spectrum of product ions. In the analysis of this compound, the molecule typically fragments through the cleavage of its glycosidic bonds.

In negative ion mode, a doubly deprotonated molecule [M-2H]⁻ can be observed at a mass-to-charge ratio (m/z) of approximately 593.15. nih.gov MS/MS fragmentation of this precursor ion results in the sequential loss of the glucose units (each with a mass of 162 Da). The primary fragmentation events observed are:

A product ion at m/z 431.09, corresponding to the loss of one glucosyl residue. nih.gov

A further fragment at m/z 269.04, which represents the pelargonidin aglycone after the loss of both glucose units. nih.gov

| Ion Description | Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) |

|---|---|---|---|

| [M-2H]⁻ | - | 593.1506 nih.gov | - |

| [M-2H-Glc]⁻ | 593.1506 | 431.0937 nih.gov | 162 (Glucose) |

| [M-2H-2Glc]⁻ (Aglycone) | 593.1506 | 269.0450 nih.gov | 324 (2 x Glucose) |

For enhanced analytical capability, hybrid mass spectrometers are often utilized.

Quadrupole Time-of-Flight (Q-TOF): LC-ESI-QTOF instruments provide high-resolution and high mass accuracy data. nih.govufz.de This accuracy is crucial for confirming the elemental composition of the parent ion and its fragments, distinguishing this compound from other compounds with the same nominal mass but different chemical formulas.

Ion Trap (IT): Ion trap analyzers offer the capability to perform sequential fragmentation experiments (MSⁿ). This allows for a more detailed structural investigation by isolating a fragment ion and subjecting it to further fragmentation, helping to elucidate the complete fragmentation pathway and confirm the positions of the sugar moieties on the aglycone.

Probe Electrospray Ionization (PESI) is an ambient ionization technique that enables the rapid, high-throughput analysis of compounds directly from samples with minimal or no preparation. researchgate.netnih.gov In this method, a fine probe needle is simply touched to the sample surface (e.g., a flower petal or fruit skin), and the adhered compounds are ionized and analyzed by the mass spectrometer. oup.comnagoya-u.ac.jp PESI/MS/MS has been successfully applied to the analysis of dozens of anthocyanins in horticultural crops, with analysis times as short as three minutes per sample. researchgate.netnih.gov This technique is particularly valuable for large-scale screening, such as in breeding programs or quality control, where the rapid characterization of anthocyanin profiles, including this compound, is required. nagoya-u.ac.jp

Quantitative Analysis and Method Validation

The quantification of this compound is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a mass spectrometer (MS). nih.govresearchgate.net For a quantitative method to be considered reliable and accurate, it must undergo rigorous validation. Key validation parameters include:

Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov

Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a specific range.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. nih.gov

Recovery: The efficiency of the extraction process, determined by analyzing a sample spiked with a known amount of the analyte. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For anthocyanins, reported LODs and LOQs for chromatographic methods can range from 0.01–3.7 µg/mL and 0.03–8.5 µg/mL, respectively.

Sample preparation often involves solid-phase extraction (SPE) to clean up the sample and concentrate the anthocyanins before analysis. The use of an appropriate internal standard is also crucial for accurate quantification, compensating for variations in sample preparation and instrument response. nih.gov

Development and Optimization of Quantification Protocols

The development of a quantification protocol for this compound involves a systematic optimization of several key parameters to achieve optimal separation and detection.

Chromatographic Separation: The separation of this compound from other related compounds is typically achieved using reversed-phase HPLC or UHPLC. agriculturejournals.czresearchgate.net A common choice for the stationary phase is a C18 column, which effectively separates anthocyanins based on their polarity. agriculturejournals.cznih.gov For instance, a Waters Acquity UPLC system equipped with an Acquity bridged ethyl hybrid C18 column (1.7 µm, 2.1 mm x 100 mm) has been utilized for the analysis of pelargonidin glycosides. nih.gov

The mobile phase composition is a critical factor influencing the resolution and retention time of the analyte. A gradient elution is generally preferred over isocratic elution to achieve better separation of a complex mixture of anthocyanins. nih.gov The mobile phase typically consists of a combination of an aqueous solution and an organic solvent, both acidified to maintain the stability of the anthocyanin flavylium cation. Commonly used mobile phases include a mixture of water with formic acid (e.g., 1%) and acetonitrile or methanol with formic acid. agriculturejournals.cz The gradient program, which involves changing the proportion of the organic solvent over time, is carefully optimized to ensure the complete elution of all compounds of interest with good peak shape and resolution.

Detection Techniques: Several detection methods can be coupled with HPLC or UHPLC for the quantification of this compound.

Diode Array Detector (DAD): HPLC-DAD is a widely used technique for the analysis of anthocyanins. nih.gov The detection is based on the characteristic absorption of anthocyanins in the visible range of the electromagnetic spectrum, typically between 480 and 540 nm. nih.gov This method is robust and provides good linearity for quantification.

Mass Spectrometry (MS): For higher sensitivity and selectivity, mass spectrometry detectors are employed. Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) have become the methods of choice for the detailed analysis of complex biological samples. agriculturejournals.czmtoz-biolabs.com Electrospray ionization (ESI) is a common ionization technique used for anthocyanins, often operated in the positive ion mode. agriculturejournals.cz In a study analyzing pomegranate flowers, LC-MS analysis indicated the presence of pelargonidin and its glycosides. researchgate.net The use of a triple quadrupole mass spectrometer allows for selected reaction monitoring (SRM), which provides excellent specificity and low detection limits. agriculturejournals.cz High-resolution mass spectrometry, such as time-of-flight (TOF) analyzers (e.g., LC-ESI-QTOF), can provide accurate mass measurements, aiding in the structural elucidation of the compound. nih.govmassbank.eu

The optimization of a quantification protocol also involves fine-tuning other instrumental parameters such as the column temperature, flow rate, and injection volume to achieve the best possible chromatographic performance.

Parameters for Analytical Method Validation (e.g., LOD, LOQ, Linearity, Accuracy, Precision)

Method validation is an essential process to demonstrate that a developed analytical method is suitable for its intended purpose. agriculturejournals.cz This involves evaluating several key parameters to ensure the reliability, accuracy, and precision of the results.

Key Validation Parameters:

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is constructed by plotting the instrument response against known concentrations of a standard, and the linearity is typically evaluated by the coefficient of determination (R²). Quadratic calibration has been shown to be effective for anthocyanidins like pelargonidin. agriculturejournals.cz

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical instrument, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. agriculturejournals.cz For pelargonidin, an LOQ corresponding to 75.03 µg/g dry weight (2.8 ng/mL) has been reported for a UHPLC-ESI-MS/MS method. agriculturejournals.cz

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and the percentage of the analyte recovered is calculated. A recovery of 97.68% has been reported for pelargonidin using a validated UHPLC-ESI-MS/MS method. agriculturejournals.cz

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For pelargonidin, an intra-day repeatability of 6.7–17.9% (depending on the concentration) and a CV of 5.82% for recovery have been documented. agriculturejournals.cz At the LOQ level, a CV of 8.21% for pelargonidin is considered acceptable. agriculturejournals.cz

Selectivity/Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present in the sample matrix. In LC-MS/MS, the selection of specific precursor and product ions (quantifier and qualifier ions) along with the retention time provides high selectivity. agriculturejournals.cz

The following table summarizes the validation parameters for the quantification of pelargonidin using a validated UHPLC-ESI-MS/MS method. agriculturejournals.cz

| Parameter | Finding |

| Linearity | Quadratic calibration curve |

| Limit of Quantitation (LOQ) | 75.03 µg/g DW (2.8 ng/mL) |

| Accuracy (Recovery) | 97.68% |

| Precision (Repeatability) | Intra-day CV: 6.7–17.9% |

| Precision at LOQ | CV: 8.21% |

Technological and Biotechnological Applications of Pelargonidin 3,5 Di O Beta D Glucoside

Role as a Natural Pigment and Colorant

The primary technological application of pelargonidin-3,5-di-O-beta-D-glucoside lies in its function as a natural pigment. Its distinct orange-red color makes it a desirable colorant in several industries, moving away from synthetic alternatives.

Applications in Food Systems (e.g., Beverages, Confectionery, Baked Goods)

This compound is utilized as a natural food colorant, lending its vibrant red and orange shades to a variety of food products. Found naturally in fruits such as strawberries and pomegranates, its extracts are being explored for broader use. The stability of anthocyanins like this compound is a critical factor in their application in food systems and is influenced by pH, temperature, and the presence of other compounds.

In beverages , the stability of pelargonidin (B1210327) glycosides is highly dependent on the pH of the solution. Generally, anthocyanins exhibit greater stability and color intensity in acidic environments, making them suitable for coloring fruit juices and other acidic drinks. However, their color can degrade over time, influenced by storage conditions and the presence of oxygen. Studies on pelargonidin-3-glucoside, a closely related compound, have shown that its degradation follows first-order kinetics and is significantly accelerated by the presence of oxygen scialert.net. The half-life of pelargonidin-based anthocyanins can vary widely, from 56 to 934 days, depending on the specific compound and the environmental conditions researchgate.net.

For confectionery and baked goods , the application of this compound presents challenges due to the higher processing temperatures and more neutral pH of these products. Thermal degradation can lead to a loss of color intensity. Research on the thermal stability of pelargonidin-3-glucoside indicates that sugars and their degradation products can enhance the breakdown of the anthocyanin at high temperatures ijresonline.com. Encapsulation techniques are being explored to improve the stability of anthocyanins in such applications, protecting them from degradation during processing and storage.

Table 1: Factors Influencing the Stability of this compound in Food Systems

| Factor | Effect on Stability |

| pH | Higher stability in acidic conditions (lower pH). Color can shift and stability decreases as pH increases. |

| Temperature | Higher temperatures accelerate degradation, leading to color loss. |

| Oxygen | Presence of oxygen significantly increases the rate of degradation. |

| Sugars | Can enhance degradation, particularly at elevated temperatures. |

| Flavanols | Can act as a destabilizing factor for the anthocyanin. |

Potential in Textile and Other Industrial Coloration

The use of natural dyes in the textile industry is gaining traction due to environmental concerns associated with synthetic dyes. Pelargonidin-based pigments have been investigated for their potential as natural colorants for textiles. For instance, a dye containing pelargonidin extracted from onion peels has been successfully used to dye leather, yielding a dark pink color nih.gov. This demonstrates the potential for using this compound from various botanical sources for industrial dyeing applications. The process often involves the use of mordants to improve the binding of the dye to the fabric and enhance color fastness.

Applications in Plant Breeding and Genetic Engineering

The genetic manipulation of the flavonoid biosynthetic pathway offers a powerful tool for altering the color of flowers and fruits and for enhancing the nutritional value of horticultural crops.

Manipulation of Flower and Fruit Color Traits

This compound is a key pigment determining the flower color in many ornamental plants, including roses and gentians nih.gov. The color of a flower is determined by the specific types and concentrations of anthocyanins present in the petals. By manipulating the genes involved in the anthocyanin biosynthesis pathway, it is possible to alter the production of specific anthocyanins and thus change the flower's color.

For example, roses naturally accumulate pelargonidin and cyanidin-based anthocyanins, but not delphinidin (B77816), which is responsible for blue and violet hues foodb.ca. Genetic engineering efforts have focused on introducing the gene for flavonoid 3',5'-hydroxylase (F3'5'H), a key enzyme for delphinidin synthesis, into roses to create blue varieties. Conversely, by down-regulating the expression of genes that lead to the production of cyanidin (B77932) and delphinidin, it is possible to increase the relative concentration of this compound, resulting in more intense red or orange flowers.

Enhancement of Anthocyanin Accumulation in Horticultural Crops

Increasing the content of beneficial phytochemicals like this compound in fruits and vegetables is a key goal of horticultural crop improvement. Studies have shown that the accumulation of pelargonidin glycosides, including the 3,5-diglucoside, increases significantly as flowers and fruits develop hmdb.ca. This accumulation is directly linked to the expression levels of key genes in the anthocyanin biosynthetic pathway, such as dihydroflavonol 4-reductase (DFR) and anthocyanidin synthase (ANS) .

Biotechnological approaches, such as the overexpression of regulatory genes (transcription factors) that control the entire flavonoid pathway, can lead to a significant enhancement of anthocyanin production. This strategy has the potential to increase the levels of this compound in various horticultural crops, thereby enhancing their color and potential health benefits.

Table 2: Key Genes in the Biosynthesis of this compound

| Gene | Enzyme | Role in Pathway |

| CHS | Chalcone (B49325) Synthase | Catalyzes the initial step in flavonoid biosynthesis. |

| CHI | Chalcone Isomerase | Isomerizes chalcone to naringenin (B18129). |

| F3H | Flavanone 3-Hydroxylase | Converts naringenin to dihydrokaempferol (B1209521). |

| DFR | Dihydroflavonol 4-Reductase | Reduces dihydrokaempferol to leucopelargonidin (B191709). |

| ANS | Anthocyanidin Synthase | Converts leucopelargonidin to pelargonidin. |

| UFGT | UDP-glucose:flavonoid 3-O-glucosyltransferase | Adds a glucose molecule at the 3-position of pelargonidin. |

| 5GT | UDP-glucose:flavonoid 5-O-glucosyltransferase | Adds a glucose molecule at the 5-position of pelargonidin 3-glucoside. |

Biomarker Potential in Non-Human Contexts

The presence and concentration of specific phytochemicals in organisms can serve as valuable biomarkers for various biological and ecological studies. This compound has been identified as a potential biomarker in non-human contexts, particularly in relation to dietary analysis and plant-insect interactions.